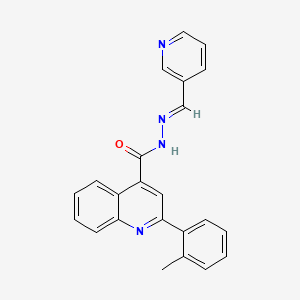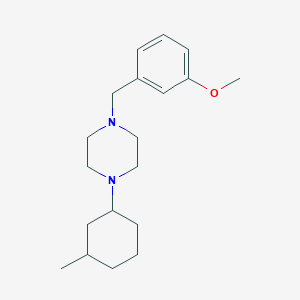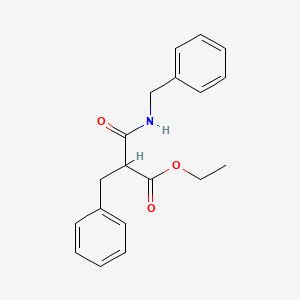
2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as MPQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide is not fully understood, but studies have suggested that it may act through multiple pathways. 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histone proteins. Inhibition of HDACs can lead to changes in gene expression that can affect cell growth and survival.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide can induce oxidative stress and DNA damage in cancer cells, which can lead to cell death. 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. In addition, 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to increase the expression of proapoptotic proteins and decrease the expression of antiapoptotic proteins in cancer cells, which can promote cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments is its potent antitumor activity against various cancer cell lines. 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for cancer treatment. However, one limitation of using 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments is its potential toxicity. Studies have shown that 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide can induce cytotoxicity in normal cells, which can limit its clinical applications.
Direcciones Futuras
There are several future directions for research on 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide. One direction is to further investigate its mechanism of action and identify the specific pathways that are affected by 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide. Another direction is to explore its potential applications in combination with other anticancer agents to enhance its efficacy and reduce toxicity. In addition, future research could focus on developing novel derivatives of 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide with improved pharmacological properties and reduced toxicity. Finally, studies could be conducted to investigate the potential applications of 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide in other areas of research, such as antiviral and antibacterial therapy.
Métodos De Síntesis
The synthesis of 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide can be achieved through a multi-step process. The starting material, 2-amino-4-methylquinoline, is first reacted with 2-chloroacetophenone to form 2-(2-methylphenyl)-4-methylquinoline. This intermediate is then reacted with pyridine-3-carbaldehyde to yield 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-methylquinolinecarbohydrazide. Finally, the methyl group is replaced with a hydrogen atom through a catalytic hydrogenation reaction, resulting in the formation of 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for cancer treatment.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-16-7-2-3-9-18(16)22-13-20(19-10-4-5-11-21(19)26-22)23(28)27-25-15-17-8-6-12-24-14-17/h2-15H,1H3,(H,27,28)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJBTOJNTHXKJG-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)


![4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol](/img/structure/B5121346.png)

![N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121368.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B5121376.png)
![3-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5121381.png)
![2-methylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B5121389.png)
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)

![4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5121415.png)
![2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5121419.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5121426.png)